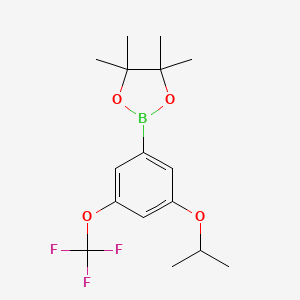

2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core substituted with a phenyl ring bearing isopropoxy (3-position) and trifluoromethoxy (5-position) groups. Its molecular formula is C₁₆H₂₂BF₃O₄, with a molecular weight of 346.15 g/mol . The compound is sensitive to moisture and requires storage under inert conditions at 2–8°C. Safety data indicate hazards for skin irritation (H315) and eye irritation (H319), necessitating precautions such as gloves and eye protection during handling .

The trifluoromethoxy group confers strong electron-withdrawing properties, while the bulky isopropoxy substituent introduces steric hindrance, both of which influence its reactivity in cross-coupling reactions and stability against hydrolysis.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF3O4/c1-10(2)21-12-7-11(8-13(9-12)22-16(18,19)20)17-23-14(3,4)15(5,6)24-17/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSFHLFVYDMJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on various studies and data sources.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C16H22BF3O4

- Molecular Weight : 346.15 g/mol

The structural characteristics include a boron atom incorporated within a dioxaborolane ring, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Recent research indicates that compounds similar to 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit various biological activities including:

- Antitumor Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth in different cancer types such as breast and lung cancer. The mechanism often involves interference with cellular signaling pathways critical for tumor proliferation and survival .

- Enzyme Inhibition : The compound has been noted to exhibit inhibitory effects on certain cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .

Case Studies and Research Findings

-

Antitumor Studies :

- A study investigating the effects of boron-containing compounds on cancer cells demonstrated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific role of 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in this context remains to be fully elucidated but suggests a promising avenue for further research .

- CYP Enzyme Interactions :

Data Table: Biological Activities

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound lies in organic synthesis, particularly as a reagent in cross-coupling reactions. The presence of boron allows for the formation of carbon-boron bonds, which are pivotal in constructing complex organic molecules.

Case Studies in Organic Synthesis

- Suzuki-Miyaura Coupling : This compound can serve as a boronic ester in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions are essential for the development of pharmaceuticals and agrochemicals.

- Borylation Reactions : The compound can be utilized in borylation reactions to introduce boron into organic substrates, facilitating further transformations that enhance molecular complexity.

Medicinal Chemistry

In medicinal chemistry, boron-containing compounds have been recognized for their potential therapeutic applications. The unique electronic properties of the trifluoromethoxy group may enhance the biological activity of derivatives synthesized from this compound.

Potential Therapeutic Applications

- Anticancer Agents : Research indicates that compounds with boron can exhibit anticancer properties by interfering with cellular processes. The specific structural features of 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may contribute to the development of novel anticancer therapies.

- Antiviral Activity : Studies have suggested that certain boron compounds possess antiviral properties. This compound could potentially be explored for its efficacy against viral infections.

Material Science

The compound's unique structure also makes it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Applications in Material Science

- Polymer Chemistry : Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties.

- Nanotechnology : Its boron content may allow for the creation of nanostructured materials that exhibit unique electrical or optical characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient synthesis of biaryl compounds |

| Medicinal Chemistry | Anticancer and antiviral agents | Novel therapeutic pathways |

| Material Science | Polymer development and nanotechnology | Enhanced material properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous dioxaborolane derivatives:

Key Comparative Insights:

Steric and Electronic Effects: The target compound’s isopropoxy group imposes greater steric hindrance compared to smaller substituents like ethoxy or chloro . This reduces its reactivity in cross-couplings requiring facile transmetallation .

Stability and Reactivity :

- Chloro-substituted analogs (e.g., ) exhibit higher hydrolysis stability due to reduced electron withdrawal compared to trifluoromethoxy.

- Bromo-substituted derivatives (e.g., ) are more reactive in coupling reactions, leveraging halogen mobility for regioselective transformations.

Applications :

- The target compound’s bulky substituents may limit its use in fluorescence probes (cf. styryl-substituted analogs in ).

- Dichlorophenyl derivatives are preferred for high-yield Pd-catalyzed couplings due to balanced steric and electronic profiles.

Synthetic Accessibility :

- Most analogs are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated alkylation ). The target compound likely follows similar routes but requires careful control to avoid steric challenges during substitution.

Preparation Methods

Reaction Mechanism and Conditions

For the target compound, the synthesis begins with 3-bromo-5-(trifluoromethoxy)phenol as the precursor. The phenolic hydroxyl group is first protected as an isopropoxy ether via alkylation with isopropyl iodide under basic conditions. The resulting 3-isopropoxy-5-(trifluoromethoxy)bromobenzene undergoes lithiation at -78°C in tetrahydrofuran (THF) using n-BuLi, followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Key Optimization Parameters :

-

Temperature Control : Maintaining temperatures below -60°C during lithiation prevents side reactions.

-

Stoichiometry : A 1:1 molar ratio of aryl bromide to n-BuLi ensures complete deprotonation, while a slight excess of the boronate reagent (1.1 equivalents) maximizes yield.

-

Quenching Method : Gradual warming to room temperature after borylation improves crystallinity, simplifying purification.

Table 1: Representative Yields from Analogous Reactions

Optimization Strategies for Enhanced Efficiency

Solvent Selection

THF is the solvent of choice due to its ability to stabilize lithium intermediates. However, mixtures with hexanes improve reagent solubility, as seen in the synthesis of 4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane.

Workup and Purification

Table 2: Purification Outcomes in Analogous Syntheses

| Compound | Method | Purity | Yield Recovery |

|---|---|---|---|

| 9-Phenyl-3,6-bis(dioxaborolanyl)carbazole | Recrystallization | >95% | 72% |

| 2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)thiophene | Column Chromatography | 98% | 60% |

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons appear as singlet or doublet signals between δ 7.5–8.5 ppm, with tetramethyl groups as a singlet at δ 1.34.

-

¹⁹F NMR : The trifluoromethoxy group resonates at δ -89 to -91 ppm.

-

Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 378 for C₁₈H₂₃BF₃O₄) .

Q & A

Q. What computational tools predict the hydrolytic stability of this boronate under physiological conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates hydrolysis activation energies. Solvent-accessible surface area (SASA) analysis in MD simulations identifies vulnerable B–O bonds. Experimental validation via pH-dependent stability assays in buffered solutions complements computational models .

Application-Oriented Questions

Q. How can this compound be modified to enhance its utility in fluorophore synthesis?

- Methodological Answer : Introduce fluorophores (e.g., benzothiophene or indole moieties) via Suzuki coupling. For example, 2-methylbenzo[b]thiophene derivatives have been incorporated into boronates for optoelectronic materials, requiring Pd catalysis and microwave-assisted heating to reduce side reactions .

Q. What role does this boronate play in synthesizing trifluoromethylated aromatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.